
The Pharmacokinetic Profile of VV116: An Orally
Administered Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JT001

Cat. No.: B12371749 Get Quote
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Investigational Drug VV116

Introduction
VV116, a deuterated derivative of remdesivir, is an orally administered nucleoside analog

developed for the treatment of COVID-19.[1][2] As a prodrug, VV116 is designed to overcome

the limitations of intravenous administration required for remdesivir, offering the potential for

earlier treatment and broader accessibility.[2][3] This technical guide provides a comprehensive

overview of the oral bioavailability and pharmacokinetics of VV116, synthesizing data from

preclinical and clinical studies to inform researchers, scientists, and drug development

professionals.

Mechanism of Action and Metabolism
Upon oral administration, VV116 is rapidly and almost completely converted into its active

metabolite, 116-N1, through hydrolysis by esterases.[4] The parent drug, VV116, is generally

not detected in plasma.[4][5] This active nucleoside, 116-N1, is then taken up by cells and

undergoes intracellular phosphorylation to form the active nucleoside triphosphate (116-NTP).

[3][6] 116-NTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase

(RdRp), a crucial enzyme for SARS-CoV-2 replication, ultimately leading to the termination of

viral RNA synthesis.[3][7][8]
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The metabolic pathway of VV116 primarily involves hydrolysis.[4] Following the conversion to

116-N1, further metabolism occurs, resulting in various phase I and phase II metabolites.[4]

Studies in humans have identified 18 different metabolites in plasma, urine, and feces.[4] The

main metabolites found in feces are M2 and 116-N1.[4][6] The primary route of excretion for

VV116 and its metabolites is through the kidneys.[9]
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Caption: Metabolic activation pathway of VV116.

Pharmacokinetic Properties
The pharmacokinetic profile of VV116 has been evaluated in both preclinical species and

human clinical trials. These studies have demonstrated favorable oral bioavailability and

predictable pharmacokinetic parameters.

Preclinical Pharmacokinetics
In preclinical studies, VV116 exhibited high oral bioavailability. In rats, the oral bioavailability

was approximately 80%, and in dogs, it was around 90%.[10] These findings supported the

advancement of VV116 into clinical development.

Human Pharmacokinetics
Phase I clinical trials in healthy subjects have provided detailed insights into the

pharmacokinetics of VV116 following single and multiple ascending oral doses, as well as the

effect of food.[5][11][12]
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In SAD studies, VV116 was administered to healthy subjects at doses ranging from 25 mg to

800 mg.[11][12] Following oral administration, VV116 was rapidly absorbed and converted to

116-N1, with the time to maximum plasma concentration (Tmax) for 116-N1 ranging from 1 to

2.5 hours. Both the maximum plasma concentration (Cmax) and the area under the plasma

concentration-time curve (AUC) of 116-N1 increased in an approximately dose-proportional

manner within the 25 mg to 800 mg dose range.[3][5] However, a saturation of absorption was

suggested at doses above 800 mg. The mean elimination half-life (t1/2) of 116-N1 was

observed to be between 4.80 and 6.95 hours.[5][11]

Table 1: Pharmacokinetic Parameters of 116-N1 After Single Oral Doses of VV116 in Healthy

Subjects

Dose of VV116 Tmax (h) Cmax (ng/mL) AUC (ng·h/mL) t1/2 (h)[5][11]

25 mg 1.0 - 2.5 Dose-dependent Dose-dependent 4.80 - 6.95

50 mg 1.0 - 2.5 Dose-dependent Dose-dependent 4.80 - 6.95

100 mg 1.0 - 2.5 Dose-dependent Dose-dependent 4.80 - 6.95

200 mg 1.0 - 2.5 Dose-dependent Dose-dependent 4.80 - 6.95

400 mg 1.0 - 2.5 Dose-dependent Dose-dependent 4.80 - 6.95

600 mg 1.0 - 2.5 Dose-dependent Dose-dependent 4.80 - 6.95

800 mg 1.0 - 2.5 Dose-dependent Dose-dependent 4.80 - 6.95

Note: Specific Cmax and AUC values were described as dose-dependent in the cited literature,

but exact mean values for each dose cohort were not consistently provided across all sources.

In MAD studies, repeated dosing of VV116 led to a slight accumulation of 116-N1 in plasma.[5]

[11][12] The accumulation ratio for Cmax and AUC indicated a predictable accumulation upon

repeated administration.[5][11][12] The half-life of 116-N1 in MAD studies ranged from 4.72 to

8.12 hours.[3] Importantly, drug concentrations remained at effective antiviral levels throughout

the dosing intervals.[3]

Table 2: Pharmacokinetic Parameters of 116-N1 After Multiple Oral Doses of VV116 in Healthy

Subjects
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Dosing Regimen
Accumulation
Ratio (Cmax)

Accumulation
Ratio (AUC)

t1/2 (h)

Multiple Ascending

Doses

Slight accumulation[5]

[11]

Slight accumulation[5]

[11][12]
4.72 - 8.12

The influence of food on the pharmacokinetics of VV116 was assessed in a dedicated study.

[11][12] The results indicated that a standard meal had no significant effect on the Cmax and

AUC of 116-N1.[5][11][12] While a high-fat meal did not significantly alter Cmax, it led to a more

prominent increase in AUC.[3] Based on these findings, it is recommended that VV116 be

administered under fasting or normal diet conditions.[3]

Experimental Protocols
The pharmacokinetic data for VV116 in humans were primarily generated from three Phase I

clinical trials: a single ascending-dose (SAD) study, a multiple ascending-dose (MAD) study,

and a food-effect (FE) study.[5][11][12]

Single Ascending Dose (SAD) Study Multiple Ascending Dose (MAD) Study Food Effect (FE) Study
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or High-Fat Meal Conditions

Serial Blood Sampling for
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Phase I Clinical Development

Click to download full resolution via product page

Foundational & Exploratory (Antiviral)

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8924727/
https://www.researchgate.net/publication/369357107_VV116_as_a_potential_treatment_for_COVID-19
https://pmc.ncbi.nlm.nih.gov/articles/PMC8924727/
https://www.researchgate.net/publication/369357107_VV116_as_a_potential_treatment_for_COVID-19
https://pubmed.ncbi.nlm.nih.gov/35296780/
https://www.researchgate.net/publication/369357107_VV116_as_a_potential_treatment_for_COVID-19
https://pubmed.ncbi.nlm.nih.gov/35296780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8924727/
https://www.researchgate.net/publication/369357107_VV116_as_a_potential_treatment_for_COVID-19
https://pubmed.ncbi.nlm.nih.gov/35296780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10328638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10328638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8924727/
https://www.researchgate.net/publication/369357107_VV116_as_a_potential_treatment_for_COVID-19
https://pubmed.ncbi.nlm.nih.gov/35296780/
https://www.benchchem.com/product/b12371749?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow of Phase I clinical trials for VV116.

Study Design
All three studies were conducted in healthy subjects and involved the administration of VV116

tablets or a placebo.[11][12] Blood samples were collected at scheduled time points for the

analysis of plasma concentrations of VV116 and its metabolite, 116-N1.[5][11][12]

Analytical Methodology
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and

validated for the quantitative determination of VV116 and 116-N1 in human plasma.[5] This

highly sensitive and specific method allowed for the accurate measurement of drug and

metabolite concentrations, which is essential for the precise calculation of pharmacokinetic

parameters.

Conclusion
VV116 has demonstrated a favorable pharmacokinetic profile characterized by high oral

bioavailability, rapid conversion to its active metabolite 116-N1, and dose-proportional exposure

within the therapeutic range. The predictable pharmacokinetics, coupled with a manageable

food effect, support its development as a convenient oral antiviral agent. The data summarized

in this guide provide a solid foundation for understanding the clinical pharmacology of VV116

and for designing future clinical studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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